(E)-AG 99

Description

epidermal growth factor-urogastrone receptor antagonist

Properties

IUPAC Name |

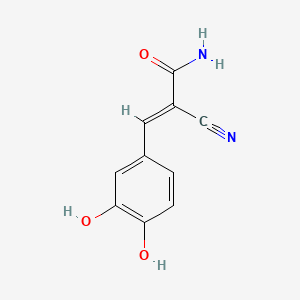

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOXQZNJFMKTKJ-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118409-59-9, 122520-85-8 | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin 46 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG 99 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRPHOSTIN A46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL2OF9022 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-AG 99: A Technical Guide to its Mechanism of Action in EGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-AG 99, also known as Tyrphostin 46, is a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool in cancer research to probe the intricacies of EGFR-mediated signaling pathways. Dysregulation of the EGFR signaling cascade is a well-established driver of tumorigenesis and progression in a variety of cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the tyrosine kinase domain of the EGFR.[1] This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical initial step in the activation of downstream signaling cascades. By blocking EGFR autophosphorylation, this compound effectively abrogates the signal transduction that leads to cell proliferation, survival, and metastasis.

The inhibition of EGFR phosphorylation by this compound has been shown to impede the activation of key downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. This blockade ultimately leads to the induction of cell death, or apoptosis, in cancer cells that are dependent on EGFR signaling for their survival.[2]

Data Presentation: Inhibitory Activity of this compound

Quantitative data on the inhibitory potency of this compound is essential for its application in experimental settings. The following table summarizes the available data.

| Target | Assay Type | Cell Line/System | IC50 | Reference |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Kinase Assay | A431 (human epidermoid carcinoma) | 10 µM | [3][4] |

| PI3K/Akt Pathway (p-Akt) | Western Blot | Not Available | Not Available | - |

| MAPK/ERK Pathway (p-ERK) | Western Blot | Not Available | Not Available | - |

| Other Kinases | Kinase Assay | Not Available | Not Available | - |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action of this compound within the broader context of EGFR signaling is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the point of inhibition by this compound, and a typical experimental workflow for its characterization.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR kinase activity in a cell-free system.

Materials:

-

Recombinant human EGFR kinase domain

-

This compound (dissolved in DMSO)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM down to 0.1 µM.

-

Prepare a solution of recombinant EGFR in kinase buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

-

Prepare a solution of ATP and the peptide substrate in kinase buffer. The ATP concentration should be at or near the Km for EGFR.

-

-

Kinase Reaction:

-

Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the recombinant EGFR solution to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A431, which overexpresses EGFR)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or DMSO as a vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

-

Protocol 3: Western Blot Analysis of EGFR and Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation status of EGFR, Akt, and ERK in cancer cells.

Materials:

-

Cancer cell line (e.g., A431)

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To assess total protein levels and loading controls, the membrane can be stripped of the primary and secondary antibodies and then re-probed with antibodies against the total forms of the proteins (e.g., total EGFR, total Akt, total ERK) and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and/or the loading control to determine the relative change in phosphorylation at different concentrations of this compound.

-

Conclusion

This compound is a valuable chemical probe for studying EGFR signaling. Its ability to potently inhibit EGFR tyrosine kinase activity allows for the detailed investigation of the roles of this critical signaling pathway in cancer biology. While its primary inhibitory target and IC50 are established, further research is needed to fully quantify its effects on downstream signaling pathways and its selectivity profile against a wider range of kinases. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further characterize the activity of this compound and similar EGFR inhibitors.

References

Tyrphostin AG 99: A Technical Guide to its Biological Activity on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 99, also known as Tyrphostin 46, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. PTKs are crucial mediators in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Tyrphostin AG 99 has emerged as a subject of interest in cancer research due to its ability to modulate the activity of several key PTKs implicated in tumorigenesis. This technical guide provides an in-depth overview of the biological activity of Tyrphostin AG 99 on cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.

Mechanism of Action

Tyrphostin AG 99 exerts its anti-cancer effects primarily by inhibiting the activity of specific protein tyrosine kinases. This inhibition disrupts downstream signaling cascades that are essential for cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Tyrphostin AG 99 has been shown to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two RTKs that play pivotal roles in cancer progression.[1] By competing with ATP for binding to the kinase domain of these receptors, Tyrphostin AG 99 prevents their autophosphorylation and subsequent activation.[1] The inhibition of EGFR and VEGFR-2 disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, angiogenesis, and metastasis.[1][2]

Inhibition of Non-Receptor Tyrosine Kinases

In addition to RTKs, Tyrphostin AG 99 has been reported to inhibit the activity of non-receptor tyrosine kinases such as Proline-rich Tyrosine Kinase 2 (PYK2).[3] The suppression of PYK2, in conjunction with EGFR inhibition, has been shown to attenuate the PYK2/EGFR-ERK signaling pathway, leading to reduced glioblastoma cell growth and migration.

Biological Effects on Cancer Cells

The inhibition of key signaling pathways by Tyrphostin AG 99 translates into several observable anti-cancer effects in vitro and in vivo.

Inhibition of Cell Proliferation and Viability

A primary consequence of Tyrphostin AG 99 treatment is the inhibition of cancer cell proliferation. This has been demonstrated across various cancer cell lines, including colorectal, breast, and pancreatic cancer. The anti-proliferative activity is often dose-dependent.

Induction of Apoptosis

Tyrphostin AG 99 has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have demonstrated that treatment with Tyrphostin AG 99 leads to an increase in the expression of pro-apoptotic proteins such as caspase 3 and caspase 8, and results in DNA fragmentation, a hallmark of apoptosis.

Cell Cycle Arrest

Several members of the tyrphostin family have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, related tyrphostins can cause arrest at the G1/S phase transition by inhibiting the activation of cyclin-dependent kinase 2 (Cdk2). This is achieved through the accumulation of phosphorylated Cdk2 on tyrosine 15, which is an inhibitory modification.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of Tyrphostin AG 99 and its effects on various cancer cell lines.

| Parameter | Target | Value | Cell Line/System |

| EC50 | EGFR | 48.5 nM | Cell-free assay |

| EC50 | VEGFR-2 | 28.2 nM | Cell-free assay |

Table 1: Inhibitory Activity of Tyrphostin AG 99 against Receptor Tyrosine Kinases. EC50 values represent the concentration of the compound that produces 50% of the maximal response.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 (p53-wt) | Colorectal Carcinoma | Not Specified (effective at low doses) |

| HCT-116 (p53KO) | Colorectal Carcinoma | Less sensitive than p53-wt |

| HT-29 | Colorectal Carcinoma | Less sensitive than HCT-116 |

Table 2: Anti-proliferative Activity of Tyrphostin AG 99 in Colorectal Cancer Cell Lines. IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Note: While the exact IC50 for HCT-116 was not provided in the initial source, it was noted to be effective at low micromolar concentrations in clonogenic assays.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Tyrphostin AG 99.

Caption: Inhibition of the EGFR signaling pathway by Tyrphostin AG 99.

References

The Role of (E)-AG 99 (Tyrphostin 46) in Cell Cycle Progression and Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-AG 99, also known as Tyrphostin 46, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of protein tyrosine kinase inhibitors, this compound serves as a valuable tool in cancer research and drug development. Its mechanism of action primarily involves the competitive inhibition of ATP binding to the EGFR's catalytic domain, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling cascade is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of this compound in modulating two fundamental cellular processes: cell cycle progression and apoptosis. We will delve into the molecular mechanisms, present available quantitative data, detail experimental protocols, and visualize the intricate signaling pathways involved.

The Role of this compound in Cell Cycle Progression

This compound exerts a significant influence on the cell cycle, primarily by inducing cell cycle arrest, which prevents the proliferation of cancer cells. This effect is a direct consequence of its inhibitory action on EGFR and subsequent downstream signaling pathways that regulate the cell cycle machinery.

Mechanism of Action in Cell Cycle Arrest

This compound, as an EGFR inhibitor, disrupts the signaling cascades that drive cells through the different phases of the cell cycle. A key mechanism of action is the induction of G1 phase arrest. This is achieved by modulating the levels and activity of critical cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

In breast cancer cells, for instance, treatment with a closely related tyrphostin has been shown to cause a significant delay in the progression through the G1 and S phases of the cell cycle[1]. This delay is associated with a dramatic reduction in the levels of cyclin B1 and the functional activity of the cyclin B1/p34cdc2 (CDK1) complex, which is essential for the G2/M transition[1]. While this particular study focused on a compound designated as Tyrphostin-47, the provided chemical name aligns with that of this compound (Tyrphostin 46), suggesting a likely identity or very close structural and functional relationship.

Furthermore, studies on other tyrphostins have revealed that they can induce cell cycle arrest by inhibiting the activation of Cdk2, a key kinase for G1/S transition, without affecting the protein levels of Cdk2 itself[2]. This inhibition is thought to be due to the accumulation of inhibitory phosphorylation on Cdk2[2].

Quantitative Data on Cell Cycle Regulation

While detailed quantitative data on the effects of this compound on cell cycle phase distribution is limited in the public domain, a significant finding has been reported regarding its impact on a key cell cycle protein.

| Cell Line | Compound | Concentration | Target Protein | Effect | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | Tyrphostin-47 (AG 99) | 100 µM | Cyclin B1 | 90% reduction in protein level | [1] |

The Role of this compound in Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a critical component of its anti-cancer effects and is intricately linked to its ability to inhibit EGFR signaling.

Mechanism of Apoptosis Induction

The induction of apoptosis by this compound is mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Inhibition of EGFR signaling by this compound disrupts the pro-survival signals that normally suppress the apoptotic machinery.

In human bladder carcinoma cells, this compound has been shown to induce cell death accompanied by the activation of caspase-like proteases. This effect was linked to the inhibition of tyrosine phosphorylation of the c-Met receptor, a process mediated by EGFR and Src kinases.

The apoptotic process can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. While the precise pathway initiated by this compound may be cell-type dependent, the involvement of caspases suggests a convergence on the common execution pathway of apoptosis. The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Inhibition of survival signals by EGFR blockade can shift the balance towards pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Quantitative Data on Apoptosis Induction

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the effects of this compound on cell cycle progression and apoptosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells for at least 2 hours at -20°C for fixation.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS and then resuspend the pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Set the appropriate gates to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Cell Cycle and Apoptosis Proteins

This technique is used to detect and quantify specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound (Tyrphostin 46) is a potent EGFR inhibitor that effectively modulates cell cycle progression and induces apoptosis in cancer cells. Its ability to cause a delay in the G1 and S phases of the cell cycle, coupled with the induction of caspase-dependent cell death, underscores its potential as an anti-cancer agent. While further research is needed to provide more detailed quantitative data on its effects on cell cycle distribution and apoptosis rates across a broader range of cell lines, the existing evidence clearly establishes its mechanism of action through the disruption of critical cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other EGFR inhibitors.

References

Investigating EGFR Phosphorylation with (E)-AG 99: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of (E)-AG 99, a potent tyrphostin inhibitor, in the investigation of Epidermal Growth Factor Receptor (EGFR) phosphorylation. This document details the mechanism of action of this compound, presents relevant quantitative data, and offers detailed experimental protocols for its application in laboratory settings. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to EGFR and this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This autophosphorylation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are crucial for normal cellular function.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[1]

This compound, also known as (E)-Tyrphostin 46, is a potent inhibitor of EGFR. As a member of the tyrphostin family of compounds, it acts as a competitive inhibitor of ATP binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling. This targeted inhibition makes this compound a valuable tool for studying the intricate mechanisms of EGFR signaling and for the preclinical evaluation of potential anti-cancer therapeutics.

Quantitative Data on Tyrphostin Inhibitors

The potency of tyrphostin inhibitors against EGFR can be quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound can vary depending on the assay conditions, data from related tyrphostin compounds provide a strong indication of their efficacy.

| Compound | Target | IC50 | Cell Line/Assay Condition |

| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | In vitro kinase assay |

| Tyrphostin AG1478 | EGFR Autophosphorylation | 0.3 mM | In vitro phosphorylation assay with 0.2 mM ATP |

| Tyrphostin AG 879 | Phospholipid Biosynthesis | 1-3 µM | CHO-K1 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on EGFR phosphorylation and cell viability.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a cellular context.

Materials:

-

Cell line with high EGFR expression (e.g., A431)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (stock solution in DMSO)

-

Epidermal Growth Factor (EGF)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and add 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., A431)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the log concentration of this compound to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of this compound, and the experimental workflows.

Caption: EGFR Signaling Pathway

Caption: Mechanism of this compound

Caption: Western Blot Workflow

Caption: MTT Assay Workflow

References

(E)-AG 99 (Tyrphostin 46): A Technical Guide for the Study of Proliferative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-AG 99, also known as Tyrphostin 46, is a potent, cell-permeable, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable chemical tool for investigating the roles of EGFR signaling in various cellular processes, particularly in the context of proliferative diseases such as cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in key experimental assays.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the intracellular kinase domain of the receptor. This binding prevents the autophosphorylation of EGFR upon ligand binding (e.g., EGF), which is a critical step in the activation of its downstream signaling cascades. By blocking EGFR autophosphorylation, this compound effectively abrogates the signaling pathways that drive cell proliferation, survival, and migration.

While EGFR is its primary target, some studies suggest that at higher concentrations, this compound may also affect other tyrosine kinases, such as c-Met and Src. This underscores the importance of careful dose-response studies to ensure target-specific effects in experimental systems.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various cell-based and cell-free assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| EGFR Kinase | In vitro kinase assay | 10 µM | [1][2][3] |

| A431 (human epidermoid carcinoma) | Cell-based assay | 35 µM | [4] |

| MiaPaCa-2 (pancreatic cancer) | EGF-stimulated DNA synthesis | Potent inhibition (exact IC50 not specified) | [5] |

| Panc-1 (pancreatic cancer) | EGF-stimulated DNA synthesis | Potent inhibition (exact IC50 not specified) | |

| CAV (pancreatic cancer) | EGF-stimulated DNA synthesis | Potent inhibition (exact IC50 not specified) | |

| Human Bladder Carcinoma (5637) | Inhibition of p145met phosphorylation | Significant inhibition |

Signaling Pathway Visualization

The following diagram illustrates the canonical EGFR signaling pathway and highlights the inhibitory action of this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in cultured cells.

Materials:

-

A431 cells (or other suitable cell line overexpressing EGFR)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

This compound (Tyrphostin 46)

-

DMSO (vehicle control)

-

Human Epidermal Growth Factor (EGF)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in serum-free medium.

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A431, MiaPaCa-2)

-

Complete culture medium

-

This compound (Tyrphostin 46)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Caption: Workflow for the MTT cell viability assay.

Protocol 3: In Vitro EGFR Kinase Assay

This protocol outlines a cell-free assay to determine the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (Tyrphostin 46)

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Prepare solutions of recombinant EGFR, ATP, and the peptide substrate in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of each this compound dilution or DMSO.

-

Add 2 µL of the recombinant EGFR solution to each well.

-

Initiate the reaction by adding 2 µL of the ATP/substrate mixture to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ Kit):

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes.

-

Read the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for an in vitro EGFR kinase assay.

Conclusion

This compound (Tyrphostin 46) is a well-characterized inhibitor of EGFR tyrosine kinase and a valuable tool for studying the role of this critical signaling pathway in proliferative diseases. This technical guide provides the foundational information and detailed experimental protocols necessary for its effective use in a research setting. By carefully considering its mechanism of action and employing robust experimental designs, researchers can leverage this compound to further elucidate the complexities of EGFR signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tyrphostin AG490 selectively inhibits activation of the JAK3/STAT5/MAPK pathway and rejection of rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG 99: A Technical Guide to Target Specificity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 99, also known as Tyrphostin 46, is a member of the tyrphostin family of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is frequently implicated in proliferative diseases, including cancer. This technical guide provides an in-depth overview of the target specificity and kinase profile of Tyrphostin AG 99, supported by experimental methodologies and pathway visualizations to aid researchers in its application.

Target Specificity and Kinase Profile

Tyrphostin AG 99 is primarily recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions as a cell-permeable, reversible, and substrate-competitive inhibitor, effectively blocking EGF-dependent cell proliferation.[2] The inhibitory activity of Tyrphostin AG 99 against EGFR has been quantified with a half-maximal inhibitory concentration (IC50) of 10 µM in the human epidermoid carcinoma cell line A431.[1]

While EGFR is its principal target, studies have indicated that Tyrphostin AG 99 also affects other components of cellular signaling cascades. It has been shown to inhibit the tyrosine phosphorylation of p145met (the β-subunit of the c-Met/hepatocyte growth factor receptor) and the activity of the non-receptor tyrosine kinase Src. This suggests a broader, though less characterized, inhibitory profile that may contribute to its overall cellular effects.

Quantitative Kinase Inhibition Data

| Target Kinase | IC50 Value | Cell Line / System | Reference |

| EGFR | 10 µM | A431 (human epidermoid carcinoma) | |

| Src | Inhibition observed | 5637 (human bladder carcinoma) | |

| c-Met (p145met) | Inhibition of phosphorylation observed | 5637 (human bladder carcinoma) |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental application of Tyrphostin AG 99, the following diagrams have been generated using the DOT language.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by Tyrphostin AG 99.

Experimental Workflow: In Vitro Kinase Assay

Caption: Generalized workflow for an in vitro kinase assay to determine IC50.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of Tyrphostin AG 99.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from methods used for other tyrphostin compounds and is suitable for determining the IC50 of Tyrphostin AG 99 against EGFR or other tyrosine kinases.

1. Materials and Reagents:

-

Tyrphostin AG 99 (stock solution in DMSO)

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

2. Procedure:

-

Prepare Tyrphostin AG 99 Dilutions: Prepare a serial dilution of Tyrphostin AG 99 in kinase buffer. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

To the wells of a 384-well plate, add 1 µL of the Tyrphostin AG 99 dilution or DMSO control.

-

Add 2 µL of a solution containing the recombinant EGFR kinase and the peptide substrate in kinase buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each Tyrphostin AG 99 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of EGFR Phosphorylation in Cells

This protocol allows for the assessment of Tyrphostin AG 99's inhibitory effect on EGFR autophosphorylation in a cellular context.

1. Materials and Reagents:

-

A431 cells (or other suitable cell line with high EGFR expression)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Tyrphostin AG 99 (stock solution in DMSO)

-

Epidermal Growth Factor (EGF)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

2. Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of Tyrphostin AG 99 (e.g., 1-50 µM) or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with antibodies against total EGFR and a loading control to ensure equal protein loading.

3. Data Analysis:

-

Quantify the band intensities for phospho-EGFR, total EGFR, and the loading control.

-

Normalize the phospho-EGFR signal to the total EGFR and loading control signals.

-

Compare the normalized phospho-EGFR levels in Tyrphostin AG 99-treated samples to the EGF-stimulated control to determine the extent of inhibition.

Conclusion

Tyrphostin AG 99 is a valuable research tool for investigating EGFR-mediated signaling pathways. Its well-defined inhibitory action on EGFR, coupled with potential effects on other kinases like Src and c-Met, makes it a useful compound for dissecting the complexities of cellular proliferation and survival. The protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize Tyrphostin AG 99 in their experimental designs. As with any inhibitor, it is crucial to carefully consider its specificity and potential off-target effects in the interpretation of experimental results.

References

Understanding the chemical properties of (E)-AG 99 for research

This technical guide provides an in-depth overview of the chemical and biological properties of (E)-AG 99, also known as Tyrphostin AG 99. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action as a protein tyrosine kinase inhibitor, offers structured data on its activity, and provides comprehensive experimental protocols and visual workflows to facilitate its use in a research setting.

Core Chemical and Biological Properties

This compound is a member of the tyrphostin family of compounds, which are synthetic inhibitors of protein tyrosine kinases. It is recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key regulator of cellular growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a common factor in the progression of various cancers, making it a significant target for therapeutic research.

Chemical Structure and Properties:

-

Synonyms: Tyrphostin 46, Tyrphostin A46, Tyrphostin B40

-

CAS Number: 122520-85-8

-

Molecular Formula: C₁₀H₈N₂O₃

-

Molecular Weight: 204.18 g/mol

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, EGFR. The following table summarizes the key inhibitory concentration data.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 10 µM | EGF Receptor Tyrosine Kinase | [1] |

| Selectivity | Selective over insulin receptor kinase | - | [1] |

Mechanism of Action and Signaling Pathway

This compound primarily functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase[2]. By binding to the ATP pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor, a critical step for the activation of downstream signaling pathways.

The inhibitory action of this compound has been shown to extend to the phosphorylation of other key signaling molecules. Notably, it blocks the tyrosine phosphorylation of p145met (the β-subunit of the c-Met/hepatocyte growth factor receptor) in a manner that also involves the inhibition of Src kinase activity[2]. This blockade of critical signaling nodes ultimately leads to the induction of apoptosis, or programmed cell death, through the activation of caspase-like proteases[1].

References

Exploring the impact of (E)-AG 99 on cell migration and invasion

An In-depth Technical Guide to Exploring the Impact of (E)-AG 99 on Cell Migration and Invasion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Putative Signaling Pathways Modulated by this compound

As a potent EGFR inhibitor, this compound is expected to modulate downstream signaling pathways that are crucial for cell motility. Furthermore, given that some tyrphostins exhibit broader specificity, the potential impact on other receptor tyrosine kinases, such as the Platelet-Derived Growth Factor Receptor (PDGFR), is also considered.

EGFR Signaling Pathway in Cell Migration and Invasion

Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular events that promote cell migration and invasion. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. These pathways converge on the regulation of the actin cytoskeleton, focal adhesions, and the expression of matrix metalloproteinases (MMPs), all of which are essential for cell movement and the degradation of the extracellular matrix (ECM).

Methodological & Application

Application Notes and Protocols for Tyrphostin AG Compounds in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins are a class of synthetic compounds that function as protein tyrosine kinase (PTK) inhibitors. By competitively binding to the ATP-binding site of the kinase domain, they block the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting downstream signaling pathways involved in cell proliferation, differentiation, and survival. This document provides detailed application notes and protocols for the use of several common Tyrphostin AG compounds in cell culture, including Tyrphostin A9, AG 1478, and AG 17. While the specific compound "(E)-AG 99" is not extensively documented in the scientific literature for cell culture applications, the following protocols for structurally and functionally related Tyrphostins serve as a comprehensive guide.

Mechanism of Action

Tyrphostin AG compounds primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and other related kinases. Inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis, and reduction of cell migration. For instance, Tyrphostin A9 has been shown to suppress the PYK2/EGFR-ERK signaling pathway, leading to reduced growth of glioblastoma cells.[1] Similarly, AG 1478 is a potent inhibitor of EGFR, showing preferential activity against truncated EGFR mutants often found in cancer cells.[2] AG 17, on the other hand, has been found to inhibit tumor cell growth by disrupting mitochondrial function.[3]

Data Presentation: Quantitative Summary of Tyrphostin AG Compounds

The following table summarizes key quantitative data for the application of various Tyrphostin AG compounds in cell culture experiments.

| Compound | Target(s) | Cell Line Examples | Effective Concentration / IC50 | Incubation Time | Observed Effects | Reference |

| Tyrphostin A9 | PYK2, EGFR, ERK | Glioblastoma (GBM) cells | Not specified | Not specified | Reduced cell growth, migration; induced apoptosis | [1] |

| Tyrphostin AG 1478 | EGFR | Human glioma cell lines (U87MG, U87MG.wtEGFR, U87MG.deltaEGFR) | Dose-dependent | Not specified | Inhibition of cell growth, DNA synthesis, EGFR tyrosine kinase activity, and receptor autophosphorylation | [2] |

| Tyrphostin AG 17 | Mitochondria | Human tumor cell lines (e.g., HL-60) | IC50: 0.7 - 4.0 µM | 12 hours (for total growth inhibition in HL-60) | Inhibition of cell growth, disruption of mitochondrial function | |

| Tyrphostin 9 (SF 6847) | EGFR, PDGFR | Not specified | IC50: 460 µM (EGFR), 0.5 µM (PDGFR) | Not specified | Not specified in cell culture context of this document |

Experimental Protocols

General Cell Culture and Treatment Protocol

This protocol provides a general workflow for treating adherent or suspension cells with a Tyrphostin AG compound. Specific concentrations and incubation times should be optimized for each cell line and experimental objective based on the data in the table above and preliminary dose-response experiments.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Tyrphostin AG compound (e.g., Tyrphostin A9, AG 1478, AG 17)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Multi-well plates (e.g., 6-well, 24-well, or 96-well)

-

Sterile conical tubes and pipettes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Adherent Cells: Trypsinize cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Count the cells and seed them into multi-well plates at a predetermined density to achieve 50-70% confluency at the time of treatment. Allow cells to adhere overnight.

-

Suspension Cells: Count the cells and dilute them to the desired concentration in fresh medium. Seed the appropriate volume into multi-well plates.

-

-

Preparation of Tyrphostin AG Stock Solution:

-

Dissolve the Tyrphostin AG compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solutions and Treatment:

-

On the day of the experiment, thaw a stock solution aliquot.

-

Prepare serial dilutions of the Tyrphostin AG compound in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of the Tyrphostin AG compound or vehicle control (medium with the same concentration of DMSO).

-

-

Incubation:

-

Return the plates to the incubator and culture for the desired period (e.g., 12, 24, 48, or 72 hours), depending on the experimental endpoint.

-

-

Assessment of Cellular Effects:

-

Following incubation, the effects of the Tyrphostin AG compound can be assessed using various assays, such as:

-

Cell Viability/Proliferation: MTT, WST-1, or CellTiter-Glo® assays.

-

Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry, or Caspase-3/7 activity assays.

-

Cell Migration: Wound healing (scratch) assay or Transwell migration assay.

-

Protein Expression/Phosphorylation: Western blotting to analyze the phosphorylation status of target kinases (e.g., EGFR, ERK) and downstream effectors.

-

-

Specific Protocol: Inhibition of Glioblastoma Cell Growth with Tyrphostin A9

This protocol is based on the findings that Tyrphostin A9 attenuates glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway.

-

Cell Culture: Culture human glioblastoma cell lines (e.g., U87MG) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with varying concentrations of Tyrphostin A9 (e.g., 1, 5, 10 µM) or a DMSO vehicle control for 24-48 hours.

-

Western Blot Analysis: After treatment, lyse the cells and perform Western blotting to assess the phosphorylation levels of PYK2, EGFR, and ERK1/2.

-

Cell Viability Assay: Seed cells in a 96-well plate and treat with Tyrphostin A9 as described above. Assess cell viability using an MTT assay.

-

Apoptosis Assay: Treat cells with Tyrphostin A9 and then stain with Annexin V-FITC and propidium iodide. Analyze the percentage of apoptotic cells by flow cytometry.

Visualizations

Signaling Pathway Diagrams

Caption: PYK2/EGFR-ERK signaling pathway inhibited by Tyrphostin A9.

Caption: General experimental workflow for cell culture treatment.

References

- 1. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tyrphostin AG 99 Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tyrphostin AG 99, a tyrosine kinase inhibitor, in both biochemical and cell-based kinase assays. This document outlines the necessary reagents, step-by-step procedures, data analysis methods, and includes a summary of its inhibitory activity. Tyrphostin AG 99, also known as Tyrphostin 46, is a member of the tyrphostin family of compounds that inhibit protein tyrosine kinases. Its primary target is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cellular growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a critical target for therapeutic intervention.

Quantitative Data Summary

The inhibitory potency of Tyrphostin AG 99 and other related tyrphostins against various kinases is summarized below. It is important to note that IC50 values can vary between different studies and experimental conditions. While a specific IC50 value for Tyrphostin AG 99 against EGFR is not consistently reported in the literature, the provided protocols allow for its empirical determination. For comparative purposes, IC50 values for other relevant tyrphostins are included.

| Compound | Target Kinase | IC50 Value | Assay Type |

| Tyrphostin AG 99 (Tyrphostin 46) | EGFR | Not specified | - |

| Calcineurin | > 200 µM[1] | Phosphatase Assay | |

| Tyrphostin AG 1478 | EGFR | 3 nM[2] | In vitro Kinase Assay |

| Tyrphostin AG 494 | EGFR | 1.2 µM | Autophosphorylation Assay |

| Tyrphostin AG 556 | EGFR | 5 µM | Cell Growth Assay |

| Tyrphostin AG 825 | ErbB2 | 0.15 µM | Kinase Assay |

| PDGFR | 40 µM | Autophosphorylation Assay | |

| Tyrphostin AG 528 | EGFR | 4.9 µM | Kinase Assay |

| ErbB2 | 2.1 µM | Kinase Assay |

Signaling Pathway

Tyrphostin AG 99 primarily targets the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. Tyrphostin AG 99, by competing with ATP in the kinase domain of EGFR, inhibits this initial autophosphorylation step, thereby blocking all subsequent downstream signaling events.

References

Application Notes and Protocols for Immunofluorescence using (E)-AG 99

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing (E)-AG 99, a potent tyrosine kinase inhibitor, in immunofluorescence (IF) studies. This document outlines the mechanism of action of this compound, a comprehensive experimental protocol for its use in IF to probe cellular signaling pathways, and expected outcomes.

This compound is a reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][2] By competing with ATP for the binding pocket of the kinase domain, this compound effectively blocks the autophosphorylation of EGFR and subsequent downstream signaling cascades.[1] This inhibitory action makes it a valuable tool for studying the role of EGFR signaling in various cellular processes, including proliferation, differentiation, and migration.[3][4] Immunofluorescence is a powerful technique to visualize the subcellular localization and phosphorylation status of proteins within these pathways.

Mechanism of Action of this compound

This compound, also known as Tyrphostin 46, functions as a competitive inhibitor of the EGFR tyrosine kinase. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various downstream signaling proteins, activating pathways such as the MAPK/Erk and PI3K/Akt pathways, which are crucial for cell growth and survival. This compound prevents this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade. This makes it an effective tool to investigate the consequences of EGFR pathway inhibition.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful application of this compound in immunofluorescence experiments. Optimal conditions may vary depending on the cell line and specific experimental goals.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1-50 µM | Start with a dose-response curve to determine the optimal concentration for your cell line. The IC50 for EGFR autophosphorylation is approximately 1.2 µM. |

| Incubation Time with this compound | 1-24 hours | The duration depends on the specific signaling event being investigated. Short incubation times are suitable for observing immediate effects on phosphorylation, while longer times may be necessary to see changes in protein expression or localization. |

| Stimulation (e.g., EGF) | 50-100 ng/mL | If studying inhibition of ligand-induced phosphorylation, pre-incubate with this compound before stimulating with a growth factor like EGF for 5-15 minutes. |

| Primary Antibody Dilution | 1:100 - 1:1000 | Refer to the antibody datasheet for the recommended dilution. Optimization may be required. |

| Secondary Antibody Dilution | 1:500 - 1:2000 | Titrate to achieve a strong signal with minimal background. |

Experimental Protocols